molecular formula C8H14O B1242023 Filbertone CAS No. 122440-59-9

Filbertone

Cat. No.: B1242023
CAS No.: 122440-59-9
M. Wt: 126.2 g/mol
InChI Key: ARJWAURHQDJJAC-KNIZRNDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Filbertone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Major Products: The major products formed from these reactions include corresponding alcohols, ketones, and substituted derivatives .

Comparison with Similar Compounds

Filbertone is unique due to its specific flavor profile and health benefits. Similar compounds include:

    (E)-2-hexenal: Another flavor compound with a green, leafy aroma.

    (E)-2-octenal: Known for its fatty, citrusy odor.

    (E)-2-decenal: Exhibits a strong, waxy, citrus scent.

Compared to these compounds, this compound stands out for its nutty aroma and potential health benefits, particularly in regulating lipid metabolism and reducing inflammation .

Properties

CAS No.

122440-59-9

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(E,5S)-5-methylhept-2-en-4-one

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1

InChI Key

ARJWAURHQDJJAC-KNIZRNDPSA-N

SMILES

CCC(C)C(=O)C=CC

Isomeric SMILES

CC[C@H](C)C(=O)/C=C/C

Canonical SMILES

CCC(C)C(=O)C=CC

Synonyms

(E)-5-methylhept-2-en-4-one
5-methylhept-2-en-4-one
filbertone

Origin of Product

United States

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